molecular formula C16H15ClN2O B1517983 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1153515-25-3

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1517983
CAS No.: 1153515-25-3
M. Wt: 286.75 g/mol
InChI Key: UMPKHDMMGVXPIP-UHFFFAOYSA-N
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Description

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene and pyridine. This compound is characterized by the presence of an amino group (-NH2) and a chlorophenyl group attached to the quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:

  • Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Amination: The amino group can be introduced through nitration followed by reduction. Nitration of the quinoline core is achieved using nitric acid, followed by reduction of the nitro group to an amino group using reducing agents like iron and hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The chlorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrochloric acid (HCl).

  • Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted quinolines.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the chlorophenyl group can participate in electrophilic reactions. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 6-Aminoquinoline: Similar structure but lacks the chlorophenyl group.

  • 4-Chloroquinoline: Similar structure but lacks the amino group.

  • Quinoline derivatives: Various other derivatives with different substituents on the quinoline ring.

Uniqueness: 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of both the amino and chlorophenyl groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

6-amino-1-[(4-chlorophenyl)methyl]-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-13-4-1-11(2-5-13)10-19-15-7-6-14(18)9-12(15)3-8-16(19)20/h1-2,4-7,9H,3,8,10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPKHDMMGVXPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)N)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one
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6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one
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6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 6
6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one

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